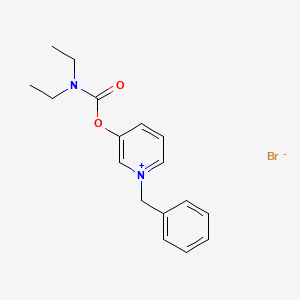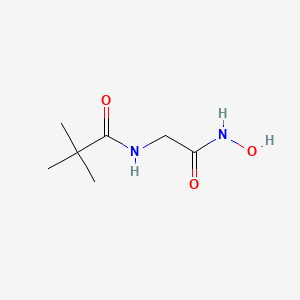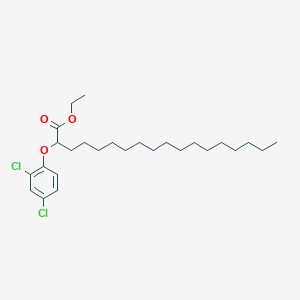
Ethyl 2-(2,4-dichlorophenoxy)octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2,4-dichlorophenoxy)octadecanoate is an organic compound that belongs to the class of esters It is derived from 2,4-dichlorophenoxyacetic acid, a well-known herbicide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,4-dichlorophenoxy)octadecanoate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with octadecanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification reactions. The process is optimized to achieve high yields and purity. The use of continuous reactors and efficient separation techniques ensures the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,4-dichlorophenoxy)octadecanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 2,4-dichlorophenoxyacetic acid and octadecanoic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones and other oxidized products.
Substitution: The chlorine atoms on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: 2,4-dichlorophenoxyacetic acid and octadecanoic acid.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 2-(2,4-dichlorophenoxy)octadecanoate has several scientific research applications:
Agriculture: It is studied for its potential use as a herbicide or plant growth regulator.
Pharmaceuticals: Research is ongoing to explore its potential as an anti-inflammatory agent due to its structural similarity to known COX-2 inhibitors.
Materials Science: The compound is investigated for its potential use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-(2,4-dichlorophenoxy)octadecanoate involves its interaction with specific molecular targets. In the context of its potential use as a herbicide, the compound is believed to disrupt plant growth by mimicking natural plant hormones, leading to uncontrolled growth and eventual plant death. In pharmaceutical applications, it may inhibit the COX-2 enzyme, reducing inflammation .
Comparison with Similar Compounds
Ethyl 2-(2,4-dichlorophenoxy)octadecanoate can be compared with other similar compounds such as:
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
Ethyl 2-(2,4-dichlorophenoxy)acetate: Another ester derivative with similar chemical properties.
2,4-Dichlorophenoxybutanoic acid: A compound with similar herbicidal activity but different chain length.
Properties
CAS No. |
68764-97-6 |
|---|---|
Molecular Formula |
C26H42Cl2O3 |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
ethyl 2-(2,4-dichlorophenoxy)octadecanoate |
InChI |
InChI=1S/C26H42Cl2O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(26(29)30-4-2)31-24-20-19-22(27)21-23(24)28/h19-21,25H,3-18H2,1-2H3 |
InChI Key |
QYZPBZHHEJPPHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)OCC)OC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



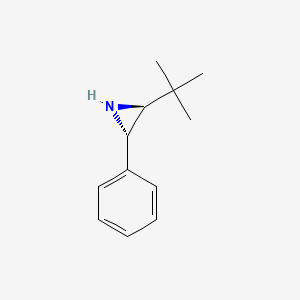
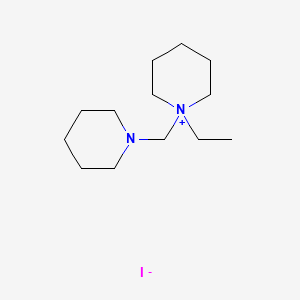


![1-[(Phenylsulfanyl)methyl]-2-naphthol](/img/structure/B14461855.png)
![Chloro-[2,2,2-tribromo-1-(4-tert-butyl-2-chlorophenyl)ethoxy]phosphinate](/img/structure/B14461863.png)

![Methylenebis[difluoro(dimethyl)-lambda~5~-arsane]](/img/structure/B14461870.png)
![3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, trichlorozincate(1-)](/img/structure/B14461877.png)
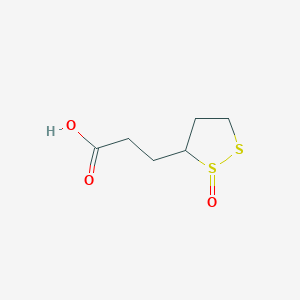
![Dioctyl 2,2'-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate](/img/structure/B14461902.png)
